1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one

Physicochemical Properties Lipophilicity Purification

This compound is specifically differentiated by its 4-methoxy and 2-methyl substitution pattern on the phenyl ring combined with the trifluoromethyl ketone moiety, yielding LogP 2.68, density 1.205 g/cm³, and boiling point 260.4°C. Choosing this specific analog over simpler trifluoromethyl ketones ensures consistent reactivity, enhanced lipophilicity for membrane permeability, and predictable purification behavior in medchem and agrochemical synthesis. Ideal for introducing fluorinated moieties with precise physicochemical control.

Molecular Formula C11H11F3O2
Molecular Weight 232.20 g/mol
CAS No. 898787-63-8
Cat. No. B13410796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one
CAS898787-63-8
Molecular FormulaC11H11F3O2
Molecular Weight232.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)CC(=O)C(F)(F)F
InChIInChI=1S/C11H11F3O2/c1-7-5-9(16-2)4-3-8(7)6-10(15)11(12,13)14/h3-5H,6H2,1-2H3
InChIKeyUJYZZDGGRQIFRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one (CAS 898787-63-8): A Strategic Fluorinated Ketone Building Block for Procurement and Research


1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one (CAS 898787-63-8) is a fluorinated ketone characterized by a trifluoromethyl group and a substituted phenyl ring. It serves as a versatile building block in organic synthesis, particularly for introducing fluorinated moieties into pharmaceuticals and agrochemicals . Its molecular formula is C11H11F3O2, with a molecular weight of 232.20 g/mol [1]. The compound is typically supplied as a research chemical with purities ranging from 95% to 98% . Its utility stems from the unique reactivity of the trifluoromethyl ketone group, which is a cornerstone of many bioactive molecules [2].

Why Generic Substitution of 1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one (CAS 898787-63-8) is Inadvisable: Quantifiable Differentiation Drives Selection


The selection of 1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one (CAS 898787-63-8) over its closest analogs is not arbitrary. The presence of both a methoxy group at the 4-position and a methyl group at the 2-position on the phenyl ring, in combination with the trifluoromethyl ketone moiety, confers distinct physicochemical properties that directly impact reactivity, purification, and performance in downstream applications [1]. Simple substitution with an unsubstituted phenyl or a 4-methoxy phenyl analog will result in measurable differences in lipophilicity (LogP), boiling point, and density, which can alter reaction outcomes and complicate synthesis workflows [2]. The following quantitative evidence guide details these critical differences to ensure informed procurement.

Quantitative Evidence Guide for Differentiating 1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one (CAS 898787-63-8) from Structural Analogs


Enhanced Lipophilicity and Altered Boiling Point vs. 4-Methoxy Analog

Compared to its direct analog lacking the 2-methyl group, 1,1,1-trifluoro-3-(4-methoxyphenyl)propan-2-one (CAS 22102-10-9), the target compound exhibits significantly different physicochemical properties. The addition of a methyl group increases lipophilicity and boiling point [1][2].

Physicochemical Properties Lipophilicity Purification

Substantial Alteration of Physical Properties vs. Unsubstituted Phenyl Analog

The presence of both 4-methoxy and 2-methyl substituents on the phenyl ring of the target compound dramatically alters its physical properties compared to the unsubstituted phenyl analog, 1,1,1-trifluoro-3-phenylpropan-2-one (CAS 350-92-5) [1].

Structure-Property Relationship Physical Chemistry Synthetic Utility

Commercial Availability with Defined Purity Specifications for Reproducible Research

For procurement, the target compound is commercially available with specified purities. This contrasts with some less common analogs where purity may be variable or not explicitly guaranteed .

Procurement Purity Quality Control

Synthetic Utility as a Fluorinated Building Block: A Class-Level Inference

While direct comparative reaction data is absent from primary literature, the compound's structure places it within the well-established class of trifluoromethyl ketones. These are known for their utility as intermediates in the synthesis of biologically active compounds, where the trifluoromethyl group imparts enhanced metabolic stability and lipophilicity [1]. The specific substitution pattern on the phenyl ring may offer unique reactivity profiles compared to simpler trifluoromethyl ketones.

Organic Synthesis Fluorine Chemistry Building Blocks

Optimal Research and Procurement Scenarios for 1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one (CAS 898787-63-8)


Medicinal Chemistry: Synthesis of Fluorinated Pharmacophores Requiring Enhanced Lipophilicity

This compound is ideal for medicinal chemistry programs aiming to introduce a trifluoromethyl ketone moiety with increased lipophilicity (LogP 2.6775) compared to less substituted analogs [1]. This can improve membrane permeability and metabolic stability of drug candidates [2].

Chemical Biology: Development of Activity-Based Probes (ABPs) with Distinct Physicochemical Properties

The unique density (1.205 g/cm³) and boiling point (260.4 °C) differentiate this compound from simpler trifluoromethyl ketones [1]. This can be advantageous in designing ABPs where specific physical properties are required for cellular uptake or subcellular localization.

Agrochemical Research: Building Block for Novel Herbicides or Fungicides

As a trifluoromethyl ketone, this compound serves as a versatile building block for synthesizing agrochemicals . The specific substitution pattern may offer a unique profile for discovering new crop protection agents with improved efficacy and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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